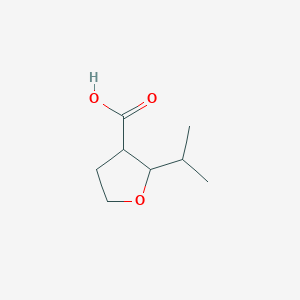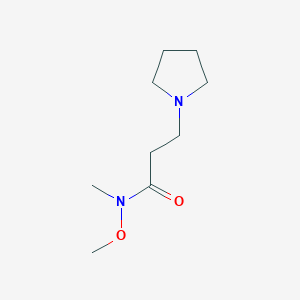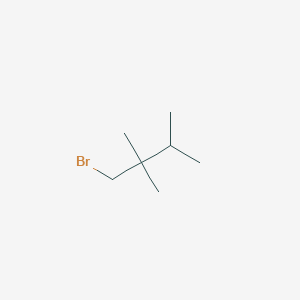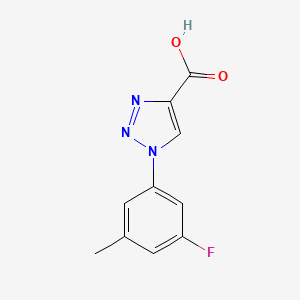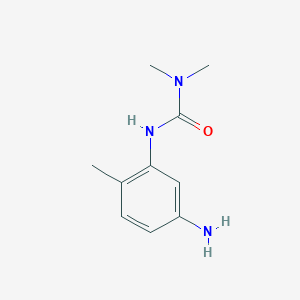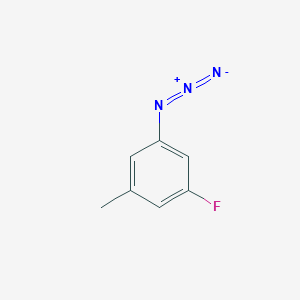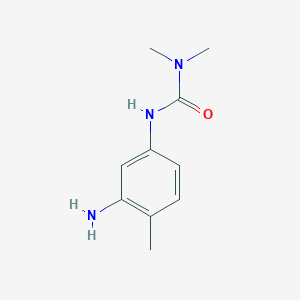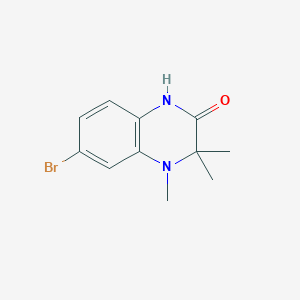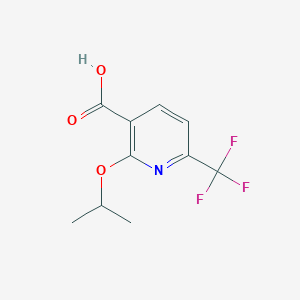
2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
2-(trifluoromethyl)pyridine and its derivatives, including pyridinecarboxylic acids, are subjects of extensive research due to their potential in selective metalation and subsequent functionalization. The modification at specific positions of the pyridine ring is a crucial step in synthesizing various organic compounds. For instance, trifluoromethyl-substituted pyridinecarboxylic acids are prepared using strategic functionalization techniques, which include deoxygenative fluorination and reaction with organolithium or organomagnesium intermediates (Schlosser & Marull, 2003).
Hydrogen Bonding and Crystallography
Pyridinecarboxylic acids exhibit unique hydrogen bonding characteristics, which are critical for understanding their chemical behavior and structural properties. For example, the hydrogen bonding in certain pyridinecarboxylic acid derivatives is so strong that it forms unique chelate rings or infinite structures, contributing to their complex molecular arrangements (Dobbin et al., 1993). The crystal structure of some derivatives, like 5-(trifluoromethyl)picolinic acid monohydrate, reveals a sophisticated water-bridged hydrogen-bonding network, forming a three-dimensional packing crucial for understanding the compound's solid-state chemistry (Ye & Tanski, 2020).
Material Science and Luminescence
Some pyridinecarboxylic acids serve as ligands in the construction of Metal-Organic Frameworks (MOFs), which are utilized in various industrial applications due to their structural versatility and functional properties. For instance, certain pyridinecarboxylic acid derivatives are used to construct MOFs with unique topologies and channel dimensions, proving their significance in material science and engineering (Wang et al., 2020). Additionally, derivatives of pyridinecarboxylic acids can form stable complexes with metals like europium, displaying significant luminescent properties, which are essential for applications in optoelectronics and sensing technologies (An et al., 2003).
Propriétés
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5(2)17-8-6(9(15)16)3-4-7(14-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFRCQWMJZSCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506745-64-7 |
Source


|
| Record name | 2-(propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


